molecular formula C19H24O3 B143635 Centrolobol CAS No. 30359-01-4

Centrolobol

Cat. No.: B143635
CAS No.: 30359-01-4
M. Wt: 300.4 g/mol
InChI Key: UYJAYWZGEZOHRU-QGZVFWFLSA-N
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Description

Centrolobol is a naturally occurring diarylheptanoid compound, primarily isolated from the heartwood of Centrolobium robustum. It exhibits significant biological activities, including antifibrotic and cytotoxic properties. The compound has been studied for its potential therapeutic applications, particularly in the treatment of fibrosis and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Centrolobol can be synthesized through various methods. One common synthetic route involves the oxidative cyclization of diarylheptanoid precursors. This process typically uses sodium acetate and acetic acid in water at 37°C for 72 hours, with β-glucosidase at a pH of 5.0 . Another method involves the synthesis from Aceroside VII, which provides multiple synthetic routes .

Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production. The use of biocatalysts and optimized reaction conditions are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Centrolobol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone methides, which are intermediates in further reactions.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various quinone methides, alcohols, and substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Comparison with Similar Compounds

Centrolobol is unique compared to other diarylheptanoids due to its specific biological activities and structural features. Similar compounds include:

This compound stands out due to its potent antifibrotic and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

4-[(5R)-5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJAYWZGEZOHRU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873755
Record name (-)-Centrolobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30359-01-4
Record name (-)-Centrolobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30359-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Centrolobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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